PF-05231023

Overview

Description

PF-05231023 is a long-acting analog of fibroblast growth factor 21 (FGF21), a hormone that plays a crucial role in regulating energy, lipid, and glucose homeostasis. This compound has shown promise in reducing body weight and improving lipid profiles in both non-human primates and humans with type 2 diabetes .

Mechanism of Action

PF-05231023, also known as “Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD” or “DKL4ESK12F”, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21), a key hormonal regulator of glucose metabolism and energy balance .

Target of Action

This compound primarily targets the FGFR1c receptor and its cofactor β-klotho . These targets play a crucial role in glucose metabolism and energy balance .

Mode of Action

This compound interacts with its targets to signal through the FGFR1c receptor and its cofactor β-klotho . This interaction appears to have both central and peripheral effects . In the periphery, adipose tissue is believed to be the primary target tissue, with adiponectin-mediated downstream effects in the liver .

Biochemical Pathways

The affected pathways involve glucose metabolism and energy balance . The compound’s interaction with its targets leads to changes in these pathways, resulting in decreased body weight and improved glucose tolerance .

Pharmacokinetics

After intravenous administration, plasma this compound levels peak immediately, with mean terminal half-lives of 6.5-7.7 hours and 66.5-96.6 hours for intact C- and N-termini, respectively . The exposures of intact C-terminus increase proportionally with increasing dose, whereas N-terminus exposures appear to trend higher than dose-proportionally .

Result of Action

This compound has been shown to decrease body weight and improve glucose tolerance in rodents . In both humans and monkeys, this compound decreased body weight, improved the circulating lipid profile, and increased adiponectin levels .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and exercise . For instance, in a study with type 2 diabetes mellitus subjects on stable metformin therapy and/or diet and exercise, this compound treatment resulted in a significant decrease in body weight .

Biochemical Analysis

Biochemical Properties

PF-05231023 plays a crucial role in biochemical reactions by mimicking the activity of fibroblast growth factor 21 (FGF21). It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) and its co-receptor, β-Klotho. This interaction activates downstream signaling pathways that regulate glucose and lipid metabolism. Additionally, this compound has been shown to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, thereby influencing lipid synthesis and breakdown .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, this compound has been shown to reduce lipid accumulation and improve insulin sensitivity. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. Furthermore, this compound has been observed to modulate gene expression related to lipid metabolism and inflammation, leading to improved metabolic profiles in treated cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding, this compound activates the FGFR signaling cascade, leading to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2) and protein kinase B (AKT). This activation results in the modulation of various metabolic pathways, including glucose uptake, lipid metabolism, and energy expenditure. Additionally, this compound has been shown to inhibit the activity of enzymes involved in lipid synthesis, further contributing to its metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its activity for extended periods. Its effects on cellular function may vary depending on the duration of treatment. Long-term exposure to this compound has been associated with sustained improvements in metabolic parameters, such as reduced lipid accumulation and improved insulin sensitivity. Additionally, this compound has been shown to have a prolonged half-life, allowing for less frequent dosing in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and non-human primates, this compound has been shown to decrease body weight and improve metabolic profiles in a dose-dependent manner. Higher doses of this compound have been associated with more pronounced effects on lipid metabolism and glucose homeostasis. At very high doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and altered liver enzyme levels. Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid synthesis and breakdown. Additionally, this compound modulates the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound promotes glucose uptake and fatty acid oxidation, leading to improved metabolic profiles in treated cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor, facilitating its uptake and distribution within target cells. Additionally, this compound may interact with other transporters and binding proteins that influence its localization and accumulation within tissues. These interactions play a crucial role in determining the efficacy and potency of this compound in various experimental settings .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding to these receptors, this compound is internalized and transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This localization is essential for the activation of downstream signaling pathways and the modulation of metabolic processes. Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-05231023 is synthesized by covalently conjugating two engineered [des-His1, Ala129Cys]FGF21 molecules to a non-targeting human immunoglobulin G1 (IgG1) scaffold . The reaction conditions typically involve the use of a suitable solvent like dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure the stability and activity of the final product .

Industrial Production Methods

The industrial production of this compound involves large-scale biotechnological processes, including recombinant DNA technology to produce the engineered FGF21 molecules and subsequent conjugation to the IgG1 scaffold. The production process is optimized to ensure high yield and purity, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

PF-05231023 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include binding to its receptor, fibroblast growth factor receptor 1c (FGFR1c), and its cofactor, beta-klotho .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include engineered FGF21 molecules, human IgG1 scaffold, and solvents like DMSO . The reaction conditions are carefully controlled to maintain the integrity and activity of the compound.

Major Products Formed

The major product formed from the synthesis of this compound is the conjugated FGF21-IgG1 complex, which retains the biological activity of FGF21 and exhibits prolonged half-life and stability .

Scientific Research Applications

PF-05231023 has been extensively studied for its potential therapeutic applications in various fields:

Medicine: It has shown promise in treating obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) by reducing body weight, improving lipid profiles, and exerting hepatoprotective effects .

Biology: This compound is used in research to understand the role of FGF21 in metabolic regulation and its potential as a therapeutic target

Chemistry: The compound is studied for its unique biochemical properties and interactions with its receptors.

Industry: This compound is being explored for its potential in developing new pharmacotherapies for metabolic diseases

Comparison with Similar Compounds

PF-05231023 is compared with other FGF21 analogs and mimetics, such as Zalfermin and other engineered FGF21 molecules . While all these compounds aim to harness the therapeutic potential of FGF21, this compound is unique in its long-acting nature and its specific conjugation to the IgG1 scaffold, which enhances its stability and half-life .

List of Similar Compounds

- Zalfermin

- Other engineered FGF21 molecules

Properties

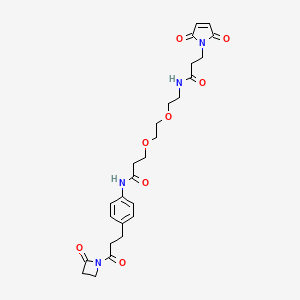

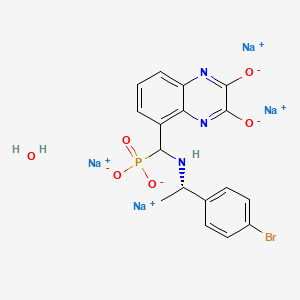

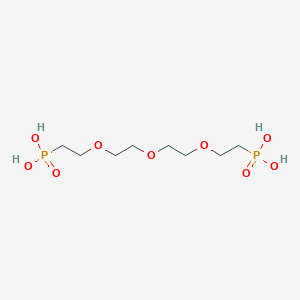

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYWUPKGDHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-69-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

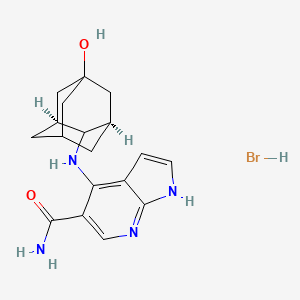

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

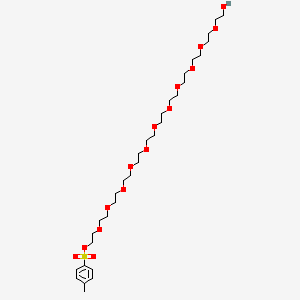

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)

![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)

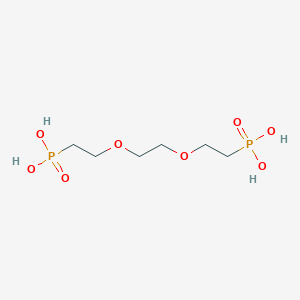

![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)